molecular formula C9H9BrN2 B8340993 5-Bromo-4-propylpicolinonitrile

5-Bromo-4-propylpicolinonitrile

Cat. No.: B8340993
M. Wt: 225.08 g/mol
InChI Key: FSJDDBXHDSKQEJ-UHFFFAOYSA-N
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Description

5-Bromo-4-propylpicolinonitrile is a high-purity specialty chemical designed for use in advanced research and development settings. Its molecular structure, featuring a bromine atom and a propyl group on a picolinonitrile scaffold, makes it a versatile and valuable intermediate in organic synthesis . This compound is primarily used in medicinal chemistry as a key building block for constructing complex heterocyclic frameworks often found in drug discovery programs . Its specific structure allows for selective functionalization, which is crucial in the development of potential pharmaceutical candidates, particularly in the synthesis of kinase inhibitors for cancer treatment . Additionally, the properties of this compound are highly valuable in agrochemical research for designing novel active ingredients with enhanced binding to target enzymes . As a chemical precursor, the nitrile functional group provides a reactive handle for further transformations, enhancing the efficiency of synthetic pathways to a wide range of novel compounds . Researchers can leverage its robust chemistry to explore new therapeutic and agrochemical agents. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. It must be handled by qualified professionals in a laboratory setting. Please refer to the Safety Data Sheet (SDS) for proper handling, storage, and disposal information.

Properties

Molecular Formula

C9H9BrN2

Molecular Weight

225.08 g/mol

IUPAC Name

5-bromo-4-propylpyridine-2-carbonitrile

InChI

InChI=1S/C9H9BrN2/c1-2-3-7-4-8(5-11)12-6-9(7)10/h4,6H,2-3H2,1H3

InChI Key

FSJDDBXHDSKQEJ-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=NC=C1Br)C#N

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and Key Properties

Compound Name CAS No. Molecular Formula Molecular Weight Substituent Positions Similarity Score Key Applications References
5-Bromo-4-methylpicolinonitrile 886364-86-9 C₇H₅BrN₂ 213.04 g/mol Br (5), CH₃ (4), CN 0.76–0.83 Pharmaceutical intermediates
5-Bromo-3-fluoropicolinonitrile 886373-28-0 C₆H₂BrFN₂ 201.00 g/mol Br (5), F (3), CN 0.71 Agrochemical synthesis
3-(Bromomethyl)picolinonitrile 116986-13-1 C₇H₅BrN₂ 213.04 g/mol BrCH₂ (3), CN 0.88 Ligand design, catalysis
3-Bromo-5-nitropicolinonitrile 573762-54-6 C₆H₂BrN₃O₂ 244.00 g/mol Br (3), NO₂ (5), CN N/A Bioactive molecule development

Similarity Scores and Functional Implications

  • The high similarity score (0.88) of 3-(Bromomethyl)picolinonitrile suggests its bromomethyl group offers reactivity akin to propyl-substituted analogs, such as facilitating alkylation or cross-coupling reactions .
  • Lower similarity scores (e.g., 0.71 for 5-Bromo-3-fluoropicolinonitrile) reflect divergent electronic profiles due to fluorine’s strong electronegativity .

Q & A

Q. What are the optimal synthetic routes for preparing 5-Bromo-4-propylpicolinonitrile, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves bromination of a picolinonitrile precursor followed by propyl group introduction. For bromination, agents like NN-bromosuccinimide (NBS) in acetic acid or dichloromethane are effective, as demonstrated in analogous pyridine derivatives . Propylation may utilize alkylation reactions (e.g., Grignard reagents or nucleophilic substitution) under inert conditions. Key variables include temperature (60–80°C for bromination), solvent polarity, and catalyst choice (e.g., Pd for cross-coupling). Purification via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization ensures >95% purity. Example yields for related compounds range from 60–85% .
Step Reagents/Conditions Yield Range
BrominationNBS, CH3_3COOH, 70°C70–80%
PropylationPropyl MgBr, THF, 0°C → RT60–75%

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • 1H^1H NMR : Identifies propyl chain protons (δ 0.9–1.6 ppm for CH3_3, δ 1.2–1.8 ppm for CH2_2, δ 2.5–3.0 ppm for CH2_2-pyridine) and pyridine ring protons (δ 7.5–8.5 ppm).
  • 13C^{13}C NMR : Confirms nitrile carbon (δ 115–120 ppm) and bromine-induced deshielding of adjacent carbons.
  • HPLC-MS : Validates molecular ion peaks (m/z239m/z \approx 239) and purity (>98%).
  • IR Spectroscopy : Detects nitrile stretching (2200–2250 cm1^{-1}) and C-Br bonds (500–600 cm1^{-1}) .

Advanced Research Questions

Q. How do steric and electronic effects of the propyl and bromine substituents influence regioselectivity in further functionalization reactions?

  • Methodological Answer : The bromine atom acts as a directing group, favoring electrophilic substitution at the para position relative to itself. The propyl group introduces steric hindrance, limiting reactivity at the 4-position. Computational studies (DFT calculations) can model charge distribution and transition states to predict reactivity. For example, Suzuki-Miyaura coupling at the 5-bromo position requires Pd catalysts with bulky ligands (e.g., SPhos) to mitigate steric interference . Experimental validation involves kinetic studies with competing nucleophiles and monitoring by GC-MS or in situ IR .

Q. What strategies resolve contradictions in reported catalytic efficiencies for this compound in enzyme inhibition studies?

  • Methodological Answer : Discrepancies may arise from assay conditions (pH, temperature) or enzyme isoforms. Systematic approaches include:
  • Dose-Response Curves : Calculate IC50_{50} values across multiple replicates.
  • Structural Analog Comparison : Test derivatives (e.g., 5-Bromo-4-hydroxypicolinic acid ) to isolate substituent effects.
  • Molecular Docking : Simulate binding interactions using software like AutoDock to identify key residues affecting inhibition .
  • Meta-Analysis : Aggregate data from published studies (e.g., PubMed, CAS databases) to identify trends or outliers .

Q. How can computational models predict the environmental fate or toxicity of this compound?

  • Methodological Answer : Use quantitative structure-activity relationship (QSAR) models or tools like EPA’s ECOSAR to estimate biodegradation half-lives and aquatic toxicity. Parameters include logPP (predicted ~2.5 for nitriles) and electron-withdrawing effects of bromine. Experimental validation via OECD 301F biodegradability tests or Daphnia magna acute toxicity assays complements predictions .

Methodological Considerations

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :
  • PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods due to potential nitrile vapor release.
  • Waste Disposal : Segregate halogenated waste for incineration, following EPA guidelines .
  • Emergency Procedures : Neutralize spills with activated carbon; consult SDS for first-aid measures .

Data Interpretation and Optimization

Q. How can Design of Experiments (DoE) optimize reaction conditions for scaling up this compound synthesis?

  • Methodological Answer : Apply a factorial design to test variables (temperature, catalyst loading, solvent ratio). For example:
  • Factors : Temperature (60°C vs. 80°C), NBS equivalence (1.0 vs. 1.2).
  • Response : Yield and purity.
    Statistical analysis (ANOVA) identifies significant factors. Central Composite Designs (CCD) refine optimal conditions .

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